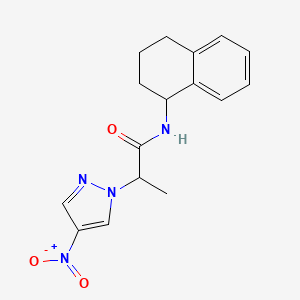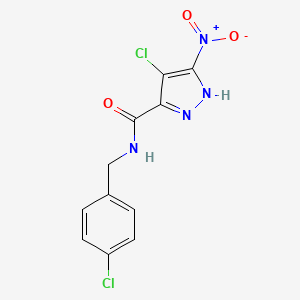![molecular formula C14H17N3O B10947628 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B10947628.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Amidation: The final step involves the reaction of the ethyl-substituted pyrazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: It is explored for its potential use in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells.
Comparison with Similar Compounds
- N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-chlorobenzamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-fluorobenzamide
Comparison: N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C14H17N3O/c1-3-17-9-8-12(16-17)10-15-14(18)13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,15,18) |
InChI Key |
LCKCCWXUHNYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947550.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10947565.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10947568.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947579.png)
![4,6-dimethyl-1-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10947581.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B10947591.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10947601.png)
![(2E)-3-(4-bromothiophen-2-yl)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10947603.png)
![2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10947606.png)
![2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947614.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947617.png)
![2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947619.png)
